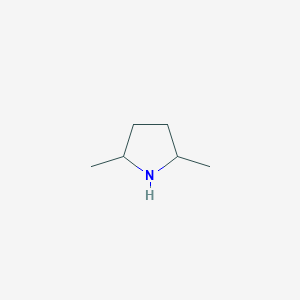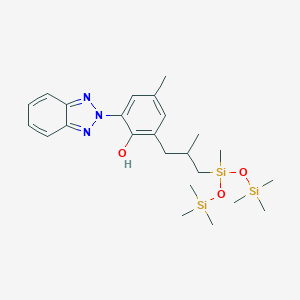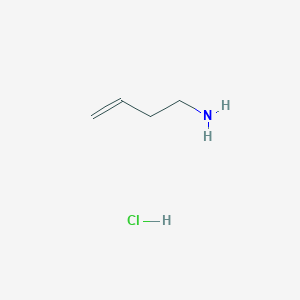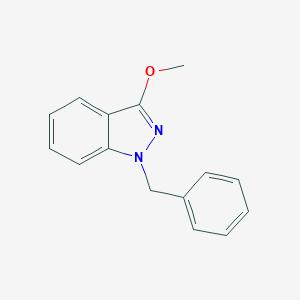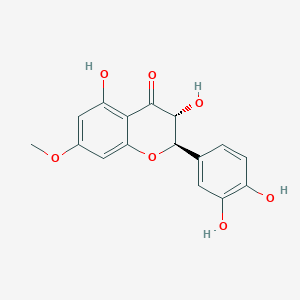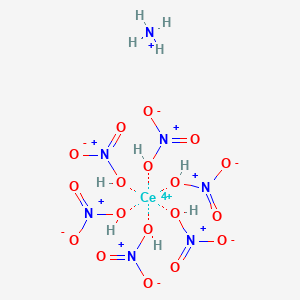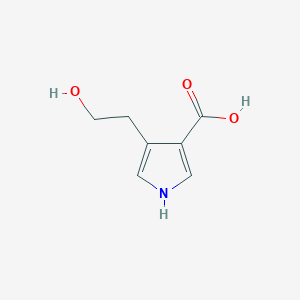
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid
概要
説明
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole carboxylic acid, which is a core structure in various biologically active compounds. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a hydroxyethyl group at the 4-position and a carboxylic acid group at the 3-position on the pyrrole ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported to proceed via an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, a three-component condensation method has been developed for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which could potentially be adapted for the synthesis of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction and computational methods. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing a slightly distorted pyrrolic ring from C2v symmetry and strong hydrogen bonding forming dimers . These structural insights can be valuable when analyzing the molecular structure of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, which can be used to further functionalize the core structure. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its reactivity and potential for creating complex molecules . The functionalization reactions of pyrazole carboxylic acids with aminopyridines have also been studied, providing insights into the reactivity of pyrrole carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrrole ring. For example, the presence of lipophilic substituents on pyrrole derivatives has been shown to result in potent inhibition of glycolic acid oxidase, indicating the importance of these properties in biological activity . The synthesis and characterization of metal-organic frameworks based on hydroxypyridine carboxylic acids demonstrate the coordination chemistry and potential applications of pyrrole carboxylic acids .
科学的研究の応用
Synthesis and Derivatives
Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives:
- A novel method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was developed, utilizing acetylenic esters and α-amino acids. This method, involving isocyanide or carbodiimide, allows for a one-step, neutral condition annulation process, expanding the repertoire of accessible pyrrole derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008).
New Synthesis Pathways for 4-Aminopyrrole-2-carboxylates:
- A series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters were synthesized from N-PhF-4-oxoproline benzyl ester and 3-alkyl-substituted derivatives, revealing a method to create pyrrole derivatives efficiently, expanding the scope of pyrrole-based compounds in research (Marcotte & Lubell, 2002).
Catalyst-Free Synthesis of N-β-hydroxyethyl Pyrroles:
- N-β-Hydroxyethyl pyrroles and indoles were constructed via a domino [3+2] cycloaddition and ring-opening aromatization process, offering a catalyst-free method. This approach signifies a valuable addition to the synthetic methodologies for pyrrole and indole derivatives, expanding the potential for pharmaceutical and material science applications (Wang, Shen, Zhang, & Song, 2015).
Molecular Recognition and Interaction
- Molecular Recognition of Pyridine N-oxides Using Calix[4]pyrrole Receptors:
- Water-soluble receptors incorporating carboxylic acids or amino groups to calix[4]pyrrole were found to effectively bind aromatic N-oxides in water. This discovery underscores the potential of pyrrole derivatives in creating selective receptors for molecular recognition, a critical aspect in the development of sensory and separation technologies (Verdejo, Gil-Ramírez, & Ballester, 2009).
Hybrid Materials and Functionalization
- Hyperfine Interaction in Zn-Al Layered Double Hydroxides Intercalated with Conducting Polymers:
- Pyrrole carboxylic acid derivatives were intercalated in Zn-Al layered double hydroxides (LDHs), exhibiting unique properties such as superhyperfine structures due to interactions between the carboxylate radical from the guest molecules and aluminium nucleus from the host. This highlights the relevance of pyrrole derivatives in creating advanced materials with potential applications in electronics, catalysis, and sensing (Tronto, Leroux, Dubois, Borin, Graeff, & Valim, 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCRHRTLOUTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432494 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
404839-11-8 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)
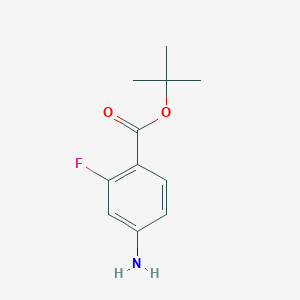
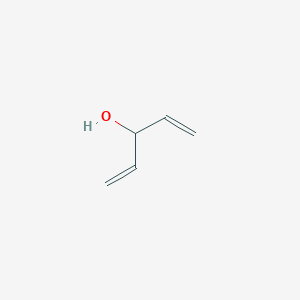
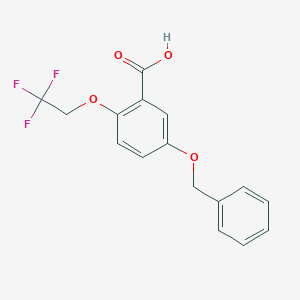
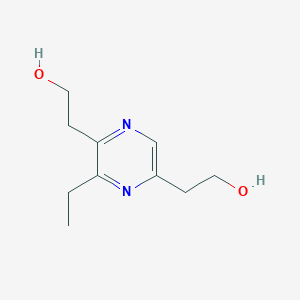
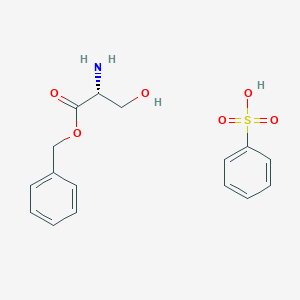
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
